Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate
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Overview
Description
Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate is a chemical compound with a unique structure that combines a pyridine ring with a butanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate typically involves the reaction of 2-methylpyridine with a suitable butanoate precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Potassium 3-methyl-2-(2-methylpyridin-4-yl)propanoate
- Potassium 3-methyl-2-(2-methylpyridin-4-yl)pentanoate
Comparison: Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications .
Biological Activity
Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate is a potassium salt derived from 3-methyl-2-(2-methylpyridin-4-yl)butanoic acid. This compound is characterized by its unique structure, which includes a butanoate moiety and a pyridine ring. The presence of these functional groups contributes to its potential biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₁₅KNO₂
- Molecular Weight : Approximately 231.33 g/mol
- Structural Features :
- Aliphatic chain with a methyl group
- Pyridine substituent which enhances its reactivity and biological properties
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that compounds with similar structural features can modulate enzyme activity, potentially acting as inhibitors or activators depending on the target.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. For instance, compounds with pyridine rings have been documented to possess significant antibacterial activity against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20–40 µM |
Escherichia coli | 40–70 µM |
These findings indicate that the compound may be effective against gram-positive and gram-negative bacteria, although further research is required to establish specific MIC values for this compound.
Anticancer Potential
The structural similarity of this compound to known anticancer agents suggests potential therapeutic applications in oncology. Compounds with pyridine moieties have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models.
Case Studies
-
Study on Antibacterial Activity :
A study published in MDPI evaluated the antibacterial properties of related compounds, revealing that those with similar structures demonstrated significant inhibition against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli . The findings support the hypothesis that this compound may possess comparable activity. -
Investigation into Anticancer Effects :
Research involving pyridine-based compounds has indicated their role as inhibitors of key oncogenic pathways. For instance, compounds targeting IDH1 mutations have shown promise in preclinical models, suggesting that this compound could similarly affect tumor growth and progression .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct Neutralization : Reacting 3-methyl-2-(2-methylpyridin-4-yl)butanoic acid with potassium hydroxide.
- Salification Process : Utilizing potassium carbonate in an aqueous solution to form the salt.
These methods highlight the versatility available for synthesizing this compound, which is essential for both research and industrial applications.
Properties
Molecular Formula |
C11H14KNO2 |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
potassium;3-methyl-2-(2-methylpyridin-4-yl)butanoate |
InChI |
InChI=1S/C11H15NO2.K/c1-7(2)10(11(13)14)9-4-5-12-8(3)6-9;/h4-7,10H,1-3H3,(H,13,14);/q;+1/p-1 |
InChI Key |
YASBLCYHRRMTAN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC=CC(=C1)C(C(C)C)C(=O)[O-].[K+] |
Origin of Product |
United States |
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